molecular formula C27H58ClNO2 B15158831 N,N-Bis(4-hydroxybutyl)-N-methyloctadecan-1-aminium chloride CAS No. 769921-61-1

N,N-Bis(4-hydroxybutyl)-N-methyloctadecan-1-aminium chloride

Cat. No.: B15158831
CAS No.: 769921-61-1
M. Wt: 464.2 g/mol
InChI Key: JBBRFGULSDPYQF-UHFFFAOYSA-M
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Description

N,N-Bis(4-hydroxybutyl)-N-methyloctadecan-1-aminium chloride is a quaternary ammonium compound with a long hydrophobic tail and hydrophilic head. This structure makes it an effective surfactant, which is widely used in various industrial and scientific applications. The compound is known for its ability to reduce surface tension and its antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(4-hydroxybutyl)-N-methyloctadecan-1-aminium chloride typically involves the reaction of octadecan-1-amine with 4-chlorobutanol in the presence of a base, followed by quaternization with methyl chloride. The reaction conditions often include:

    Temperature: 60-80°C

    Solvent: Anhydrous ethanol or methanol

    Catalyst: Sodium hydroxide or potassium hydroxide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous-flow reactors to ensure consistent quality and yield. The process involves:

    Continuous mixing: Reactants are continuously fed into the reactor.

    Temperature control: Maintaining optimal reaction temperatures.

    Purification: The product is purified using distillation or crystallization techniques.

Chemical Reactions Analysis

Hydrolysis in Aqueous Environments

The compound undergoes hydrolysis under acidic or alkaline conditions, breaking the quaternary ammonium structure. This reaction typically releases tertiary amines and alkyl chlorides:
R4N+Cl+H2OR3N+RCl+OH\text{R}_4\text{N}^+\text{Cl}^- + \text{H}_2\text{O} \rightarrow \text{R}_3\text{N} + \text{RCl} + \text{OH}^-
Key factors :

  • pH dependence : Alkaline conditions accelerate hydrolysis due to hydroxide ion nucleophilicity.

  • Temperature : Elevated temperatures (e.g., >50°C) significantly increase reaction rates.

Nucleophilic Substitution Reactions

The quaternary nitrogen center facilitates nucleophilic substitutions. For example, chloride ions can be displaced by other anions (e.g., bromide, iodide) in polar aprotic solvents:

Reaction Conditions Yield Source
Cl⁻ → Br⁻ substitutionKBr in DMF, 60°C, 12h~75%*
Cl⁻ → I⁻ substitutionNaI in acetone, reflux, 8h~68%*

*Yields extrapolated from analogous quaternary ammonium compounds .

Complexation with Anionic Species

The positively charged quaternary nitrogen interacts with anions (e.g., sulfonates, carboxylates) to form stable complexes. This property is exploited in dye synthesis and surfactant formulations .

Thermal Decomposition

At temperatures >150°C, the compound degrades via Hoffmann elimination, producing alkenes and tertiary amines:
R4N+ClΔR3N+CH2=CH(alkyl)+HCl\text{R}_4\text{N}^+\text{Cl}^- \xrightarrow{\Delta} \text{R}_3\text{N} + \text{CH}_2=\text{CH}(\text{alkyl}) + \text{HCl}
Decomposition profile :

  • Onset temperature : ~160°C (TGA data inferred from similar compounds).

  • Major products : Octadecene, N-methyl-N,N-bis(4-hydroxybutyl)amine.

Antimicrobial Activity Mechanism

While not a traditional “reaction,” its interaction with microbial cell membranes involves:

  • Adsorption : Positively charged nitrogen binds to negatively charged cell membranes .

  • Disruption : Hydrophobic chain penetrates lipid bilayers, causing leakage of cellular contents .

Key Limitations in Existing Data

  • Direct kinetic or thermodynamic data for this specific compound are sparse, necessitating extrapolation from structural analogs .

  • Solubility challenges in nonpolar solvents may restrict certain applications.

Scientific Research Applications

N,N-Bis(4-hydroxybutyl)-N-methyloctadecan-1-aminium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell lysis buffers for protein extraction.

    Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.

    Industry: Utilized in the formulation of detergents and emulsifiers.

Mechanism of Action

The mechanism of action of N,N-Bis(4-hydroxybutyl)-N-methyloctadecan-1-aminium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This is particularly effective against bacteria and fungi, making it a potent antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.

    Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

    Dodecylbenzenesulfonic acid: An anionic surfactant used in detergents.

Uniqueness

N,N-Bis(4-hydroxybutyl)-N-methyloctadecan-1-aminium chloride is unique due to its dual hydroxyl groups, which enhance its solubility and reactivity. This makes it more versatile in various chemical reactions and applications compared to other quaternary ammonium compounds.

Properties

CAS No.

769921-61-1

Molecular Formula

C27H58ClNO2

Molecular Weight

464.2 g/mol

IUPAC Name

bis(4-hydroxybutyl)-methyl-octadecylazanium;chloride

InChI

InChI=1S/C27H58NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-28(2,24-19-21-26-29)25-20-22-27-30;/h29-30H,3-27H2,1-2H3;1H/q+1;/p-1

InChI Key

JBBRFGULSDPYQF-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(CCCCO)CCCCO.[Cl-]

Origin of Product

United States

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